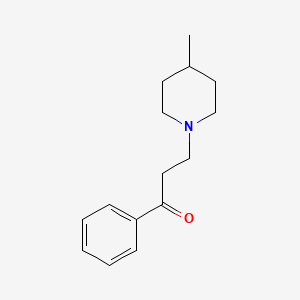

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one

Description

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one is a ketone derivative featuring a phenyl group at the 1-position and a 4-methylpiperidinyl moiety at the 3-position of the propanone backbone. The 4-methylpiperidine substituent introduces steric bulk and basicity, which may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Properties

CAS No. |

6622-90-8 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H21NO/c1-13-7-10-16(11-8-13)12-9-15(17)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |

InChI Key |

LVTXFVGIXHOMSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one generally involves three key stages:

- Construction or availability of the piperidine ring substituted with a methyl group at the 4-position.

- Formation of the phenylpropanone moiety.

- Coupling of the piperidinyl substituent to the phenylpropanone scaffold via nucleophilic substitution or reductive amination.

These steps can be achieved through various synthetic routes, often optimized for yield, purity, and scalability.

Synthetic Routes from Literature

Alkylation of Piperidine Derivatives

One common approach is the alkylation of a 4-methylpiperidine derivative with a phenylpropanone precursor bearing a suitable leaving group. For example, phenylpropanone derivatives with halogenated alkyl chains (e.g., 1-(2-chloroethyl)phenylpropan-1-one) can be reacted with 4-methylpiperidine under basic conditions to form the target compound via nucleophilic substitution. This method typically employs potassium carbonate as a base and acetonitrile or acetone as solvent, with reaction times ranging from 4 to 8 hours under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by chromatography to yield the desired compound with yields often exceeding 60%.

Reductive Amination Route

Another widely used method involves reductive amination, where a ketone intermediate (such as 1-phenylpropan-1-one) is reacted with 4-methylpiperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). This approach allows direct formation of the secondary amine linkage on the propanone backbone. The reaction is typically carried out in anhydrous solvents like dichloromethane or methanol under mild conditions. This method is advantageous due to its operational simplicity and good selectivity, often resulting in high purity and moderate to high yields.

Multi-Step Synthesis via Intermediate Compounds

Some synthetic protocols involve the preparation of intermediate compounds such as bromopropoxy phenyl derivatives, which are then reacted with 4-methylpiperidine to afford the final compound. For instance, 6-(3-bromopropoxy)-2-phenylpyridazin-3(2H)-one intermediates are synthesized via alkylation of phenylpyridazinone with dibromoalkanes, followed by nucleophilic substitution with piperidine derivatives. While this method is more complex, it allows for structural diversity and functional group tolerance.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, Acetone, Dichloromethane | Solvent choice affects solubility and reaction rate |

| Base | Potassium carbonate, Triethylamine | Used to deprotonate amines and facilitate substitution |

| Temperature | Reflux (60–80 °C) | Ensures sufficient energy for reaction progress |

| Reaction Time | 4–8 hours | Monitored by TLC for completion |

| Purification | Column chromatography (silica gel) | Eluent: mixtures of methanol/chloroform or petroleum ether/ethyl acetate |

| Yield | 60–82% | Dependent on method and scale |

Characterization of the Product

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ NMR confirms the aromatic protons, piperidine ring protons, and methyl substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Thin-Layer Chromatography (TLC): Monitors reaction progress.

- Melting Point and Purity Analysis: Ensures compound integrity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, affecting processes such as neurotransmission or metabolic regulation .

Comparison with Similar Compounds

Key Observations :

- The 4-methylpiperidinyl group enhances basicity and may improve blood-brain barrier penetration compared to imidazole or phenoxy derivatives .

Challenges :

- Steric hindrance from the 4-methylpiperidinyl group may slow reaction kinetics compared to less bulky substituents.

Physicochemical Properties

Comparison of key properties (selected data from ):

Inference :

Limitations :

- No direct bioactivity data for this compound is available; inferences are based on structural parallels.

Biological Activity

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one, also known as 4-Methylpiperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenylpropanone moiety , contributing to its unique chemical behavior. Its molecular formula is CHN, with a molecular weight of approximately 245.36 g/mol.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing neurotransmitter systems that could be beneficial in treating central nervous system (CNS) disorders.

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for the treatment of Alzheimer's disease and other cognitive disorders .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Analgesic Properties

The compound's structure suggests it may possess analgesic properties similar to those found in opioid derivatives. This is supported by studies indicating its potential as a pain management agent through modulation of pain pathways in the CNS .

2. Interaction with Histamine Receptors

Studies have demonstrated that derivatives of this compound can act as ligands for histamine H3 receptors, which are implicated in various CNS diseases. The ability to modulate these receptors may lead to therapeutic applications in conditions such as schizophrenia and obesity .

3. Cholinesterase Inhibition

As an AChE inhibitor, the compound could enhance cholinergic transmission, which is beneficial in cognitive enhancement therapies . The inhibition potency is crucial for developing drugs targeting cognitive decline.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives, providing insights into the potential applications of this compound:

Toxicity and Safety Profile

Initial assessments indicate that this compound has a favorable safety profile, exhibiting low toxicity in cell viability assays conducted on HepG2 and SH-SY5Y cell lines . However, further studies are necessary to fully understand its long-term effects and safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.